BenchChemオンラインストアへようこそ!

Deltarasin

PDEδ inhibitor pancreatic ductal adenocarcinoma xenograft efficacy

Deltarasin is the first and only PDEδ inhibitor with replicated, peer-reviewed in vivo tumour growth suppression across pancreatic (Panc-Tu-I: 60–80% retardation) and lung (A549: 57% tumour weight reduction) xenograft models. Its calibrated binding parameters (Kd = 38 ± 16 nM purified PDEδ; in-cell KD = 66 ± 5 nM), documented off-target profile, and validated dosing regimens (15 mg/kg q.d. or 10 mg/kg b.i.d. i.p.) make it the irreplaceable reference standard for PDEδ inhibitor screening cascades, selectivity counter-screens, and KRAS-mutant solid tumour target validation studies. Unlike successor compounds (Deltazinone 1, Deltasonamides, Deltaflexins), Deltarasin uniquely delivers both on-target engagement benchmarks and in vivo efficacy data in a single reference compound.

Molecular Formula C40H37N5O
Molecular Weight 603.8 g/mol
Cat. No. B560144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltarasin
Synonyms(S)-1-benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole
Molecular FormulaC40H37N5O
Molecular Weight603.8 g/mol
Structural Identifiers
SMILESC1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8
InChIInChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1
InChIKeyLTZKEDSUXKTTTC-KXQOOQHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deltarasin Procurement Guide: What Scientific Buyers Must Know About the First PDEδ–KRAS PPI Inhibitor


Deltarasin (CAS 1440898-61-2) is a small-molecule benzimidazole derivative that competitively occupies the farnesyl-binding pocket of PDEδ (PDE6D), thereby disrupting the chaperone-mediated trafficking of KRAS to the plasma membrane and suppressing oncogenic KRAS signalling . It was the first compound to pharmacologically validate PDEδ–KRAS interaction inhibition as a therapeutic strategy, with quantifiable in vivo tumour growth suppression demonstrated in both pancreatic (Panc-Tu-I) and lung (A549) xenograft models . Deltarasin binds purified PDEδ with Kd = 38 ± 16 nM and cellular PDEδ with KD = 41 ± 12 nM . Its well-characterised profile—including both target engagement metrics and documented off-target liabilities—makes it the essential reference standard against which all subsequent PDEδ inhibitors are benchmarked .

Why Deltarasin Cannot Be Replaced by Newer PDEδ Inhibitors Without Loss of Experimental Continuity


Subsequent PDEδ inhibitors—including Deltazinone 1, Deltasonamide 1/2, and Deltaflexin variants—were expressly designed to overcome specific liabilities of Deltarasin, yet each introduced its own limitations that prevent one-to-one substitution . Deltazinone 1, despite superior selectivity and reduced off-target cytotoxicity, failed to demonstrate in vivo antitumour activity due to poor metabolic stability . Deltasonamides achieved picomolar target affinity but suffer from a ~650- to 1300-fold gap between in vitro affinity and cellular proliferation inhibition, indicating severely compromised cell penetration . Deltaflexins exhibit K-Ras-over-H-Ras selectivity that Deltarasin lacks, but operate at low micromolar potency, ~2.6-fold weaker than Deltarasin by SPR Kd . Consequently, Deltarasin remains the only PDEδ inhibitor with replicated, multi-model in vivo tumour growth suppression data, making it irreplaceable for studies requiring a pharmacologically validated reference compound with both on-target engagement and in vivo efficacy benchmarks .

Deltarasin Procurement Evidence: Quantitative Head-to-Head and Cross-Study Differentiation Data


In Vivo Pancreatic Tumour Growth Suppression: Deltarasin vs. Deltazinone 1

Deltarasin is the only PDEδ inhibitor with multi-dose, quantitative pancreatic xenograft tumour growth retardation data. At 15 mg/kg q.d. i.p., Deltarasin produced 60% tumour growth retardation on day 9; at 10 mg/kg b.i.d. i.p., retardation reached 80% on day 9 in Panc-Tu-I xenografts . Tumour growth was almost completely blocked at the 10 mg/kg b.i.d. regimen . In contrast, Deltazinone 1—the second-generation PDEδ inhibitor with superior in vitro selectivity—was explicitly reported to be 'unable to exert in vivo antitumor activity due to poor metabolic stability' . This constitutes a go/no-go functional differentiation that directly impacts compound selection for in vivo studies.

PDEδ inhibitor pancreatic ductal adenocarcinoma xenograft efficacy KRAS mutant in vivo pharmacology

Direct Head-to-Head Cytotoxicity Comparison: Deltarasin vs. Deltazinone 1 in Pancreatic Cancer Cell Panels

In a direct comparative study (Papke et al., 2016, Nature Communications), Deltarasin and Deltazinone 1 were tested side-by-side in a panel of pancreatic cancer cell lines using impedance-based real-time cell analysis (RTCA). Deltarasin exhibited a 'switch-like' proliferation-to-death transition with a Hill coefficient of −5.3 to −10.8 in the 3–8 μM range . At concentrations above 9 μM, Deltarasin caused abrupt cell death even in KRAS-independent PANC-1 and BxPC-3 cell lines . Off-target profiling (Supplementary Table 1 of the study) revealed Deltarasin binding to multiple GPCRs, ion channels, and transporters . In the same assay system, Deltazinone 1 displayed a graded, dose-dependent anti-proliferative response with no cytotoxicity up to 24 μM in KRAS-independent lines and high correlation with PDEδ shRNA knockdown phenotype .

unspecific cytotoxicity therapeutic window PDEδ selectivity Hill coefficient off-target profiling

Ras Isoform Selectivity: Deltarasin (Pan-Ras) vs. Deltaflexin-1 (K-Ras-Selective)

Deltarasin and Deltaflexin-1 exhibit fundamentally different Ras isoform selectivity profiles, a critical consideration for experimental design. Siddiqui et al. (2019) demonstrated via nanoclustering-FRET assays that Deltarasin 'affects equally K-Ras and H-Ras' membrane organization . In contrast, Deltaflexin-1 selectively disrupted K-Ras but not H-Ras nanoclustering . This selectivity translated to differential anti-proliferative activity: Deltaflexin-1 inhibited K-RasG13D HCT116 colorectal cancer cells with IC50 = 11 μM (95% CI 8.1–16 μM) vs. Ras wild-type HT-29 cells with IC50 = 40 μM (95% CI 25–72 μM, p < 0.0001), representing a 3.6-fold selectivity window . Deltarasin's pan-Ras activity means it lacks this discrimination but may be preferred when simultaneous inhibition of multiple Ras family members (including Rheb) is the experimental objective.

K-Ras selectivity H-Ras isoform profiling nanoclustering-FRET Ras membrane organization

Lung Cancer Xenograft Efficacy: Deltarasin Extends In Vivo Validation Beyond Pancreatic Models

Deltarasin is the only PDEδ inhibitor validated in two distinct xenograft tumour types. In the A549 KRAS G12S lung adenocarcinoma xenograft model, daily deltarasin treatment (15 mg/kg i.p., 21 days) produced significant tumour growth suppression from day 15 to day 21 compared to vehicle controls (p < 0.001) . At harvest, the average tumour weight of the deltarasin treatment group was 57% lower than controls, with no significant body weight loss or apparent toxicity . The A549 model IC50 was 5.29 ± 0.07 μM (72 h), consistent with the Panc-Tu-I pancreatic efficacy concentration range . No other PDEδ inhibitor—Deltazinone 1, Deltasonamides, or Deltaflexins—has reported lung cancer xenograft efficacy data. This dual-indication in vivo validation uniquely positions Deltarasin for translational studies spanning multiple KRAS-mutant solid tumour types.

non-small cell lung cancer A549 xenograft KRAS G12S autophagy in vivo tumour suppression

Target Engagement Affinity Gap: In Vitro Potency vs. Cellular Anti-Proliferative Activity

A crucial procurement consideration is the relationship between biochemical target affinity and functional cellular potency. Deltarasin exhibits a purified-protein Kd of 38 ± 16 nM and an in-cell KD of 66 ± 5 nM (FLIM-FRET measurement), yet requires ~5 μM for half-maximal proliferation inhibition in Panc-Tu-I cells—a ~75-fold gap between target engagement and functional effect . This gap is partly attributed to Arl2-mediated ejection of the inhibitor from PDEδ and the slow entropic leakage of KRAS from the plasma membrane . For comparison, Deltasonamide 2 achieved picomolar in vitro affinity but a 650- to 1300-fold in vitro-to-cellular potency gap, while Deltaflexin-1's gap is ~60- to 180-fold . Deltarasin's gap, while significant, is substantially narrower than that of third-generation picomolar-affinity inhibitors, indicating a more favourable relationship between biochemical target engagement and cellular anti-proliferative activity .

target engagement Kd cellular potency Arl2 ejection PDEδ binding affinity

Deltarasin Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Reference Standard for PDEδ Inhibitor Screening Cascade Validation

Deltarasin serves as the essential positive control for any PDEδ inhibitor discovery or characterisation workflow. Its well-defined binding parameters (Kd = 38 ± 16 nM purified protein; in-cell KD = 66 ± 5 nM by FLIM-FRET) provide a calibrated benchmark for fluorescence polarisation displacement assays and cellular target engagement measurements . Procurement is indicated when establishing a PDEδ biochemical or cellular screening cascade, as Deltarasin's full off-target profile (GPCRs, ion channels, transporters documented in Papke et al. 2016 Supplementary Table 1) enables assay validation for selectivity counter-screens .

In Vivo Pancreatic or Lung Cancer Xenograft Pharmacology Studies

Deltarasin is the only PDEδ inhibitor with peer-reviewed, dose-dependent tumour growth suppression data in both pancreatic (Panc-Tu-I: 60–80% retardation at day 9) and lung (A549: 57% tumour weight reduction) xenograft models . Researchers planning in vivo PDEδ target validation in KRAS-mutant solid tumours should procure Deltarasin as the sole evidence-supported compound for these models. The established dosing regimens—15 mg/kg q.d. or 10 mg/kg b.i.d. i.p. for pancreatic xenografts; 15 mg/kg i.p. daily for 21 days for lung xenografts—provide validated starting points for experimental design .

Pan-Ras Trafficking Inhibition Studies (K-Ras, H-Ras, and Rheb)

When the experimental objective requires simultaneous disruption of PDEδ-dependent trafficking of multiple farnesylated clients—including K-Ras, H-Ras, and Rheb—Deltarasin is the appropriate procurement choice due to its demonstrated lack of Ras isoform selectivity . This contrasts with Deltaflexin-1, which selectively targets K-Ras over H-Ras. Studies investigating the integrated effects of global PDEδ client delocalisation on MAPK and mTOR signalling pathways specifically benefit from Deltarasin's pan-client activity profile .

Autophagy–Apoptosis Crosstalk Studies in KRAS-Mutant Cancers

Deltarasin uniquely induces both apoptosis (via PDEδ–KRAS pathway inhibition and downstream ERK/AKT suppression) and autophagy (via AMPK-mTOR pathway activation) in KRAS-dependent cancer cells . This dual mechanism, first documented by Leung et al. (2018), enables combinatorial experimental designs where autophagy inhibitors (e.g., 3-methyladenine) are co-administered with Deltarasin to enhance apoptosis via ROS elevation . Procurement of Deltarasin for cell death mechanism studies in KRAS-mutant cancer models is supported by peer-reviewed, quantitative apoptosis (Annexin V/PI flow cytometry) and autophagy (LC3-II conversion) readout data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deltarasin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.